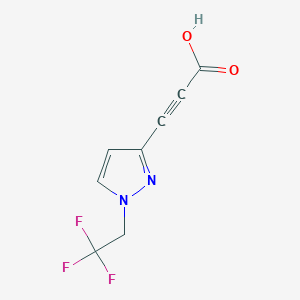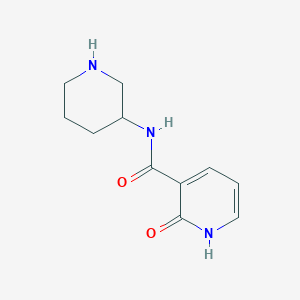![molecular formula C14H9F3O2 B12999183 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12999183.png)
2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a trifluoromethyl group, a hydroxy group, and an aldehyde group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the trifluoromethyl group can enhance lipophilicity and metabolic stability, and the aldehyde group can participate in various chemical reactions . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Hydroxy-4-(trifluoromethyl)pyridine
- 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl
Uniqueness
2’-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H9F3O2 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
3-[2-hydroxy-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-4-5-12(13(19)7-11)10-3-1-2-9(6-10)8-18/h1-8,19H |
InChI Key |
ABTFTFBJTPNTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


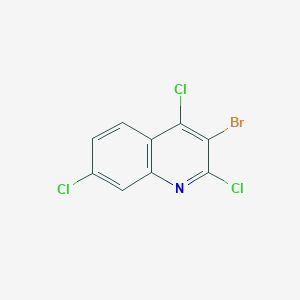

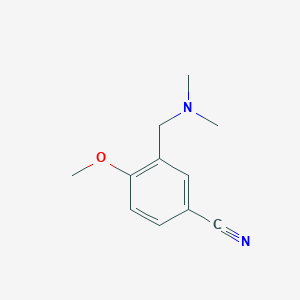
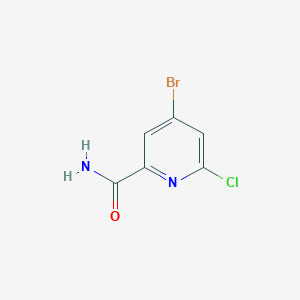

![5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B12999122.png)
![2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12999143.png)
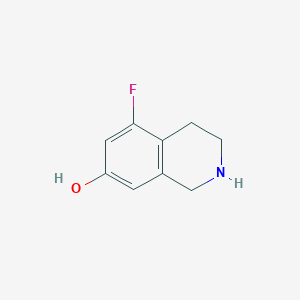
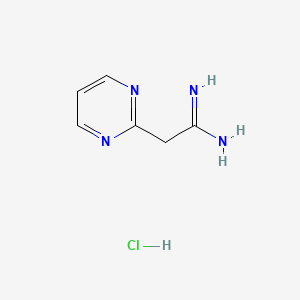

![2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12999173.png)
